molecular formula C8H6Br2O2 B14199779 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde CAS No. 873779-35-2

5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde

Cat. No.: B14199779
CAS No.: 873779-35-2
M. Wt: 293.94 g/mol
InChI Key: OWSJYFRWCDVPKJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of salicylaldehyde, where the hydroxyl group is ortho to the formyl group, and it has additional bromine substituents at the 5 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atoms under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-(bromomethyl)-2-hydroxybenzaldehyde.

    Oxidation: 5-Bromo-3-(bromomethyl)-2-hydroxybenzoic acid.

    Reduction: 5-Bromo-3-(bromomethyl)-2-hydroxybenzyl alcohol.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    3-Bromo-2-hydroxybenzaldehyde:

    5-Bromo-3-methoxysalicylaldehyde: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties.

Properties

CAS No.

873779-35-2

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C8H6Br2O2/c9-3-5-1-7(10)2-6(4-11)8(5)12/h1-2,4,12H,3H2

InChI Key

OWSJYFRWCDVPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)O)C=O)Br

Origin of Product

United States

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